molecular formula C15H15N3 B6280053 6-[BENZYL(ETHYL)AMINO]PYRIDINE-3-CARBONITRILE CAS No. 1040052-14-9

6-[BENZYL(ETHYL)AMINO]PYRIDINE-3-CARBONITRILE

Cat. No.: B6280053
CAS No.: 1040052-14-9
M. Wt: 237.3
InChI Key:
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Description

6-[Benzyl(ethyl)amino]pyridine-3-carbonitrile is an organic compound with the molecular formula C15H15N3. It is a derivative of pyridine, a basic heterocyclic organic compound with the chemical formula C5H5N. This compound is characterized by the presence of a benzyl group, an ethyl group, and a carbonitrile group attached to the pyridine ring. It is used in various chemical and pharmaceutical applications due to its unique structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-[benzyl(ethyl)amino]pyridine-3-carbonitrile typically involves the reaction of 6-chloronicotinonitrile with benzylamine and ethylamine. The reaction is carried out in the presence of a base such as sodium hydride or potassium carbonate, which facilitates the nucleophilic substitution of the chlorine atom by the amine groups. The reaction is usually conducted in an organic solvent such as dimethylformamide (DMF) or tetrahydrofuran (THF) at elevated temperatures.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can lead to higher purity and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

6-[Benzyl(ethyl)amino]pyridine-3-carbonitrile undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the nitrile group to an amine group.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be used.

    Substitution: Nucleophiles such as amines, thiols, and alcohols can react with the compound under basic or acidic conditions.

Major Products Formed

    Oxidation: Formation of N-oxides.

    Reduction: Formation of primary or secondary amines.

    Substitution: Formation of various substituted pyridine derivatives.

Scientific Research Applications

6-[Benzyl(ethyl)amino]pyridine-3-carbonitrile has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 6-[benzyl(ethyl)amino]pyridine-3-carbonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • 6-[Benzyl(methyl)amino]pyridine-3-carbonitrile
  • 6-[Benzyl(propyl)amino]pyridine-3-carbonitrile
  • 6-[Phenyl(ethyl)amino]pyridine-3-carbonitrile

Uniqueness

6-[Benzyl(ethyl)amino]pyridine-3-carbonitrile is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of both benzyl and ethyl groups attached to the amino group enhances its reactivity and potential for forming diverse derivatives.

Properties

CAS No.

1040052-14-9

Molecular Formula

C15H15N3

Molecular Weight

237.3

Purity

95

Origin of Product

United States

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